

Spectroscopic data for 2,4,6-Tribromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4,6-Tribromo-3,5-difluoropyridine**

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2,4,6-Tribromo-3,5-difluoropyridine**

Introduction

2,4,6-Tribromo-3,5-difluoropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its dense arrangement of halogen atoms—three bromine and two fluorine—on a pyridine scaffold makes it a versatile building block for creating complex molecular architectures.^[1] The differential reactivity of the C-Br and C-F bonds allows for selective functionalization; for instance, the bromine atoms are readily displaced in palladium-catalyzed cross-coupling reactions, while the fluorine atoms remain intact, enabling subsequent chemical transformations.^{[2][3]}

Given its role as a key synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount.^[1] This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the definitive characterization of **2,4,6-Tribromo-3,5-difluoropyridine**. We will delve into the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (^{19}F and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals who handle this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **2,4,6-Tribromo-3,5-difluoropyridine**, ^{19}F and ^{13}C NMR are the most informative, while the absence of a signal in ^1H NMR is also a key diagnostic feature.

Proton (^1H) NMR Spectroscopy

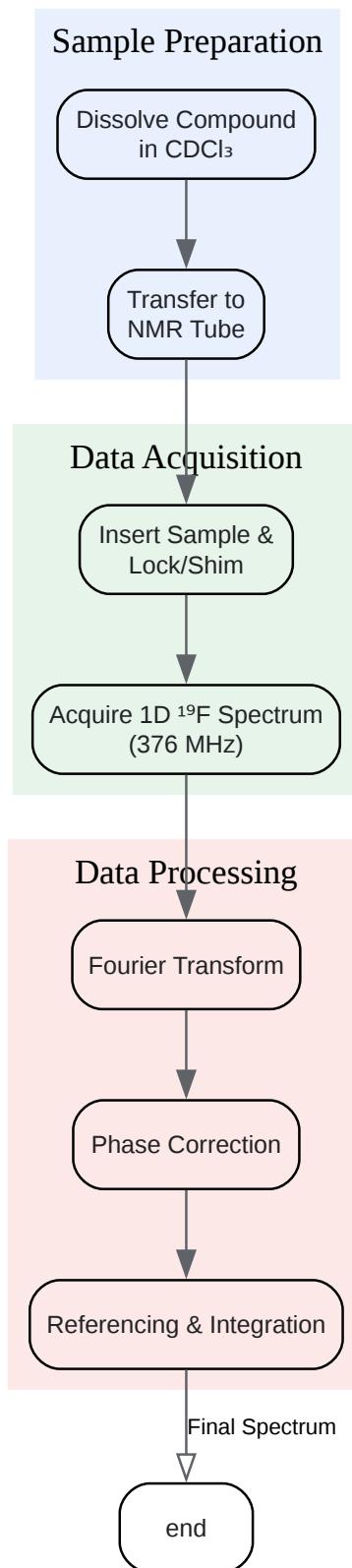
A defining structural feature of **2,4,6-Tribromo-3,5-difluoropyridine** is the complete substitution of all hydrogen atoms on the pyridine ring. Consequently, a standard ^1H NMR spectrum of a purified sample will show no signals attributable to the compound itself, aside from the residual solvent peak. This "blank" spectrum is a crucial first piece of evidence for successful synthesis and purification.

Fluorine-19 (^{19}F) NMR Spectroscopy

^{19}F NMR is an exceptionally sensitive and informative technique for analyzing fluorinated compounds, characterized by a wide chemical shift range that minimizes signal overlap.[4][5]

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a multinuclear NMR spectrometer operating at a ^{19}F frequency of 376 MHz or higher.
 - Lock the field frequency using the deuterium signal from the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Acquire a standard one-pulse ^{19}F spectrum. Proton decoupling is typically not necessary unless ^1H - ^{19}F couplings are being specifically investigated (not applicable for this molecule).
 - Use a calibrated pulse width (e.g., 90° pulse).
 - Set a suitable relaxation delay (D1) of 1-2 seconds for qualitative analysis.[4]

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Reference the chemical shift scale. While CFCl_3 ($\delta = 0.00$ ppm) is the traditional standard, indirect referencing using a known secondary standard like trifluoroacetic acid ($\delta \approx -76.55$ ppm) is common practice.[\[6\]](#)
 - Integrate the signals.



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Caption: Workflow for acquiring a ^{19}F NMR spectrum.

Signal	Predicted Chemical Shift (δ , ppm)	Multiplicity	Interpretation
F-3, F-5	~ -75 to -95	Singlet (s)	Two equivalent fluorine atoms at C-3 and C-5

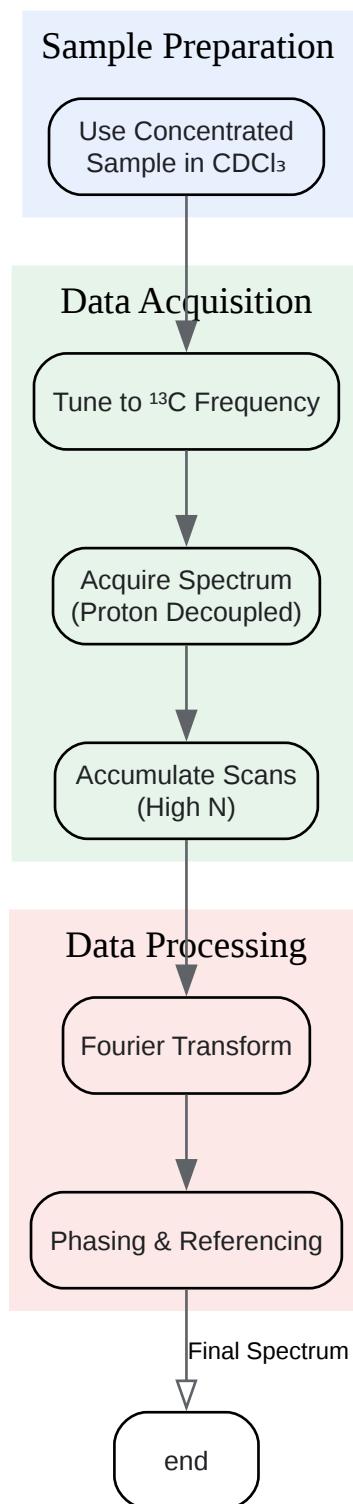
Due to the C_2 symmetry of the molecule, the two fluorine atoms at positions 3 and 5 are chemically and magnetically equivalent. Therefore, they are expected to produce a single resonance in the ^{19}F NMR spectrum. The absence of any adjacent magnetic nuclei (^1H or other ^{19}F) means this signal will appear as a sharp singlet. The chemical shift is predicted to be in the upfield region typical for fluorine atoms on an electron-deficient pyridine ring, influenced by the strong electron-withdrawing effects of the adjacent bromine and ring nitrogen atoms.^[7]

Carbon-13 (^{13}C) NMR Spectroscopy

^{13}C NMR provides critical information about the carbon skeleton of the molecule. Due to the low natural abundance of the ^{13}C isotope, this technique is less sensitive than proton or fluorine NMR.

- **Sample Preparation:** Use the same sample prepared for ^{19}F NMR, ensuring a sufficient concentration (20-50 mg is preferable).
- **Instrument Setup:**
 - Tune the probe to the ^{13}C frequency (e.g., 125 MHz on a 500 MHz spectrometer).
 - Lock and shim as previously described.
- **Data Acquisition:**
 - Acquire a ^{13}C spectrum with simultaneous proton broadband decoupling. This collapses all C-H coupling and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE), although the latter is not relevant for this fully substituted molecule.^[8]

- A large number of scans (several hundred to thousands) will be required to achieve an adequate signal-to-noise ratio.
- Use a relaxation delay of 2-5 seconds.
- Data Processing:
 - Process the data using Fourier transformation, phasing, and baseline correction.
 - Reference the spectrum to the solvent signal (e.g., CDCl_3 at $\delta = 77.16$ ppm).



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Caption: Workflow for acquiring a ^{13}C NMR spectrum.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F Coupling)	Predicted Coupling Constant (J , Hz)	Interpretation
C-3, C-5	150 - 160	Doublet (d)	$^1\text{JCF} \approx 240\text{-}280$	Carbons directly bonded to fluorine, deshielded.
C-2, C-6	125 - 135	Triplet (t) or dd	$^2\text{JCF} \approx 20\text{-}30$	Carbons adjacent to fluorine, deshielded by N and Br.
C-4	95 - 105	Triplet (t)	$^3\text{JCF} \approx 3\text{-}10$	Carbon two bonds away from fluorine, shielded by para-Br.

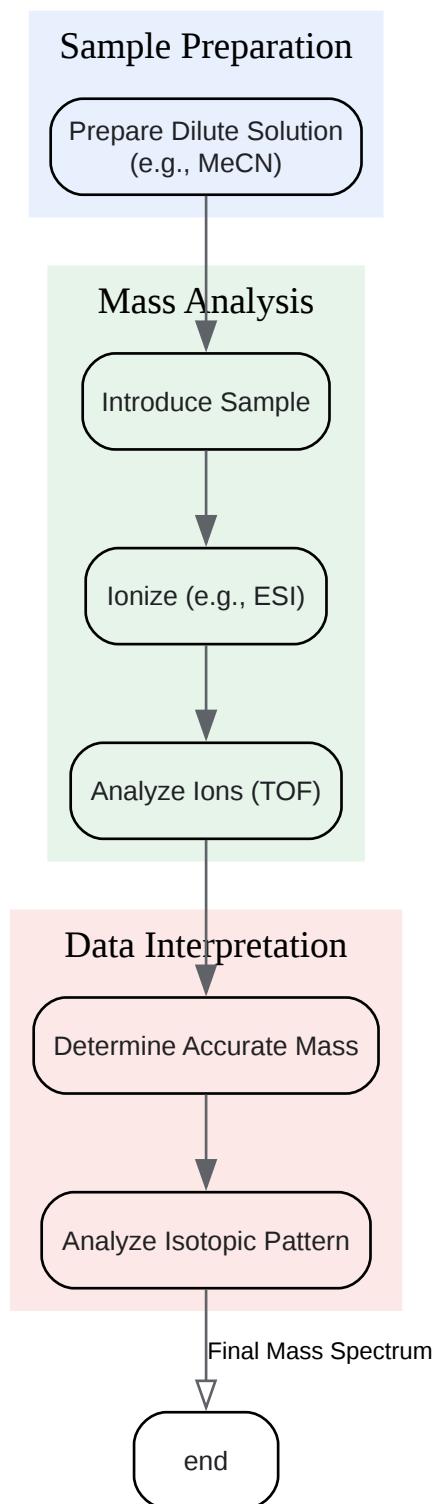
The ^{13}C NMR spectrum is predicted to show three distinct signals, consistent with the molecule's symmetry:

- C-3/C-5: These carbons are directly attached to the highly electronegative fluorine atoms. This results in a significant downfield shift and a large one-bond coupling (^1JCF), splitting the signal into a doublet.[9]
- C-2/C-6: These carbons are bonded to bromine and the ring nitrogen. They will be split by two-bond coupling (^2JCF) to the fluorine at C-3 and C-5 respectively. This should appear as a doublet of doublets, which may resolve as a triplet if the coupling constants are similar.
- C-4: This carbon is bonded to bromine and is situated two bonds away from both fluorine atoms. It will exhibit a smaller three-bond coupling (^3JCF) to both equivalent fluorines, resulting in a triplet. Its chemical shift is expected to be the most upfield of the three signals.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For **2,4,6-Tribromo-3,5-difluoropyridine**, the presence of three bromine atoms creates a highly characteristic isotopic pattern that serves as a definitive signature.

- Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
- Ionization:
 - Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices. ESI is typically used for polar molecules and can detect the protonated molecule $[M+H]^+$.
 - Electron Ionization (EI) can also be used, which would directly show the molecular ion $[M]^{+\bullet}$.
- Mass Analysis:
 - Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.[\[10\]](#)
- Data Acquisition:
 - Acquire a full scan spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
 - The instrument should be calibrated to ensure high mass accuracy (<5 ppm).



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Caption: Workflow for acquiring a high-resolution mass spectrum.

Property	Predicted Value	Interpretation
Molecular Formula	$C_5Br_3F_2N$	
Exact Mass (Monoisotopic)	348.7588 g/mol	Calculated for $^{12}C_5^{79}Br_3^{19}F_2^{14}N$
Nominal Mass	352 g/mol	Based on most abundant isotopes
Isotopic Pattern	M, M+2, M+4, M+6	Characteristic pattern for three bromine atoms
Relative Abundance	~ 1:3:3:1	Due to the natural abundance of ^{79}Br (~50.7%) and ^{81}Br (~49.3%)

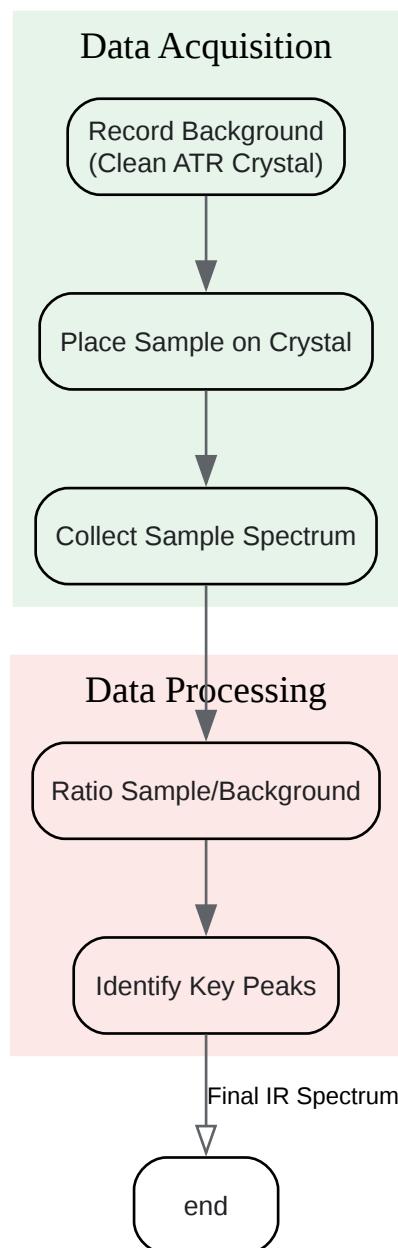
The most striking feature in the mass spectrum will be the molecular ion cluster. The presence of three bromine atoms will generate a series of peaks separated by 2 Da. The relative intensities of these peaks (M, M+2, M+4, M+6) will be in an approximate 1:3:3:1 ratio, providing conclusive evidence for the presence of three bromine atoms in the molecule. High-resolution analysis will allow for the determination of the elemental formula by matching the measured accurate mass to the theoretical value within a narrow tolerance (e.g., < 5 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

- Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal (e.g., diamond or germanium).
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. [\[10\]](#)
 - Record a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:

- Apply pressure to ensure good contact between the sample and the crystal.
- Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .[\[11\]](#)
- The typical spectral range is 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.



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Caption: Workflow for acquiring an ATR-FTIR spectrum.

Wavenumber (cm ⁻¹)	Intensity	Assignment
1550 - 1600	Medium-Strong	Pyridine ring C=C and C=N stretching vibrations
1350 - 1450	Medium-Strong	Pyridine ring stretching vibrations
1100 - 1300	Strong	C-F stretching vibrations
500 - 700	Medium	C-Br stretching vibrations

The IR spectrum will be dominated by vibrations associated with the pyridine ring and the carbon-halogen bonds.[\[12\]](#)

- No O-H, N-H, or C-H bands: The absence of signals above 3000 cm⁻¹ confirms the lack of these functional groups.
- Pyridine Ring Vibrations: Several sharp bands are expected in the 1350-1600 cm⁻¹ region, characteristic of the aromatic pyridine core.[\[13\]](#)
- C-F Stretch: One or more very strong absorption bands are predicted in the 1100-1300 cm⁻¹ range, which is definitive for aryl-fluoride bonds.
- C-Br Stretch: Absorptions corresponding to the C-Br bonds will appear in the fingerprint region, typically below 700 cm⁻¹.

Comprehensive Structural Confirmation

The definitive structural elucidation of **2,4,6-Tribromo-3,5-difluoropyridine** is achieved by synthesizing the information from all spectroscopic techniques.

- ¹H NMR confirms the absence of protons.
- ¹⁹F NMR confirms the presence of two equivalent fluorine atoms in a specific electronic environment.
- ¹³C NMR confirms the presence of three unique carbon environments and establishes the connectivity between the carbon skeleton and the fluorine atoms through C-F coupling

patterns.

- High-Resolution MS provides the exact molecular formula and confirms the presence of three bromine atoms through its unique isotopic signature.
- IR Spectroscopy confirms the presence of the pyridine ring and the C-F and C-Br functional groups.

Together, these techniques provide a self-validating and unambiguous data set that confirms the identity and purity of **2,4,6-Tribromo-3,5-difluoropyridine**, enabling its confident use in further scientific research and development.

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- To cite this document: BenchChem. [Spectroscopic data for 2,4,6-Tribromo-3,5-difluoropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586626#spectroscopic-data-for-2-4-6-tribromo-3-5-difluoropyridine]

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